molecular formula C14H14N4O5 B15078002 methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate

methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate

Cat. No.: B15078002
M. Wt: 318.28 g/mol
InChI Key: DDAYJMSVSYHCJA-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Acetylation: The acetyl group is introduced by reacting the pyrazole derivative with acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Safety measures are strictly followed to handle the hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aqueous sodium hydroxide.

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Hydrolysis: Formation of the carboxylic acid derivative.

    Condensation: Formation of Schiff bases.

Scientific Research Applications

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The acetyl group can also interact with enzymes, inhibiting their activity and resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)acetyl]amino}benzoate: Similar structure but with the nitro group at a different position on the pyrazole ring.

    Ethyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-{[(1-methyl-4-amino-1H-pyrazol-5-yl)acetyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate is unique due to the specific positioning of the nitro group and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 2-[[2-(2-methyl-4-nitropyrazol-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C14H14N4O5/c1-17-11(12(8-15-17)18(21)22)7-13(19)16-10-6-4-3-5-9(10)14(20)23-2/h3-6,8H,7H2,1-2H3,(H,16,19)

InChI Key

DDAYJMSVSYHCJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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